2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-[(2-Fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 353773-05-4; molecular formula: C₁₉H₂₁FN₂O₂S; molecular weight: 364.45 g/mol) is a benzothiophene derivative featuring a 2-fluorobenzoyl substituent at the amino position and a propyl group at the 6-position of the tetrahydrobenzothiophene core. The 2-fluorobenzoyl group enhances metabolic stability and binding affinity, while the propyl substituent may modulate lipophilicity and conformational flexibility .
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-2-5-11-8-9-13-15(10-11)25-19(16(13)17(21)23)22-18(24)12-6-3-4-7-14(12)20/h3-4,6-7,11H,2,5,8-10H2,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRYCVSEKRMOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Benzothiophene ring system
- Substituents :
- A 2-fluorobenzoyl group
- A propyl chain
- A carboxamide functional group
Molecular Formula
Molecular Weight
Approximately 334.42 g/mol.
Pharmacological Properties
Research indicates that benzothiophene derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that benzothiophene derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the one have been shown to inhibit the growth of various pathogenic bacteria and fungi .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
- Anticancer Potential : There is emerging evidence suggesting that certain benzothiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly relevant for compounds targeting specific cancer types .
The exact mechanism of action for 2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has not been fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and cell proliferation.
Study 1: Antimicrobial Activity
A study focused on synthesizing various benzothiophene derivatives found that several exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound was part of a series tested for its ability to inhibit bacterial growth, showing promising results against certain strains .
Study 2: Anti-inflammatory Properties
In another investigation, researchers evaluated the anti-inflammatory effects of benzothiophene derivatives in vitro. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine production in cultured macrophages, suggesting their potential use in inflammatory diseases .
Study 3: Anticancer Activity
A recent study assessed the anticancer potential of various benzothiophene derivatives. The findings revealed that some compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. The specific compound analyzed showed moderate activity compared to other more potent analogs but still indicated potential for further development .
Summary Table of Biological Activities
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the effectiveness of benzothiophene derivatives as inhibitors of the Plasmodium enoyl-acyl carrier protein (ACP) reductase. For instance, compounds similar to 2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promising results as slow tight-binding inhibitors with IC50 values in the nanomolar range. These findings suggest that such compounds could be developed into potent antimalarial agents .
Antiangiogenic Activity
The introduction of fluorine into bioactive molecules has been shown to enhance their pharmacological properties. Compounds with similar structures have been evaluated for their antiangiogenic activity through assays measuring microvessel outgrowth in rat aortic rings. The results indicated moderate inhibitory effects on angiogenesis, suggesting potential applications in cancer therapy where angiogenesis plays a critical role .
Anticancer Potential
Benzothiophene derivatives have been extensively studied for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's mechanism of action likely involves interference with cellular signaling pathways critical for cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The structural modifications of benzothiophene derivatives significantly influence their biological activities. The presence of fluorine substituents has been associated with enhanced binding affinity and selectivity towards biological targets. Variations in the alkyl chain length and functional groups can also modulate the pharmacokinetic properties of these compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Parent Compound: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The parent scaffold (CAS: 4815-28-5) lacks the 2-fluorobenzoyl and 6-propyl groups. Studies on azomethine derivatives of this scaffold () highlight its versatility for molecular design. The introduction of substituents like the 2-fluorobenzoyl group improves target specificity and pharmacokinetic properties compared to the unmodified parent compound .
2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
This analog (CAS: 1131447-79-4; molecular weight: 286.78 g/mol) replaces fluorine with chlorine.
Substituent Variations
Methyl 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
This compound (CAS: 119004-72-7; molecular weight: 287.38 g/mol) features a phenyl group at the 6-position and a methyl ester instead of a carboxamide. The phenyl group increases aromatic interactions but reduces solubility compared to the propyl group in the target compound. The ester moiety may also confer lower hydrolytic stability than the carboxamide .
2-[(4-Isopropylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Replacing the 2-fluorobenzoyl with a 4-isopropylbenzoyl group (CAS: 352705-10-3; molecular weight: 392.54 g/mol) introduces steric hindrance and alters electronic properties. The fluorine atom’s electron-withdrawing effect in the target compound likely enhances binding to electron-rich biological targets, such as kinase ATP-binding pockets .
Functional Group Comparisons
Pharmacological and Physicochemical Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity improves membrane permeability and target binding compared to chlorine .
- Propyl vs. Phenyl : The propyl group balances lipophilicity and flexibility, whereas phenyl may lead to aggregation or solubility issues .
- Carboxamide vs. Ester : The carboxamide group enhances hydrolytic stability and hydrogen-bonding capacity, critical for oral bioavailability .
Q & A
Q. Methodological Answer :
- Antibacterial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like DNA gyrase or β-lactamase, measuring IC₅₀ values .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Q. Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting results .
- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to ensure reproducibility .
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., varying substituents on the benzoyl or propyl groups) to identify critical pharmacophores .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Q. Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated derivatives or SPR (Surface Plasmon Resonance) to detect binding to enzymes like DNA gyrase .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to model interactions with active sites, guided by X-ray crystallography data of homologous targets .
- Gene Expression Profiling : RNA-seq or qPCR to assess downstream effects on bacterial stress-response genes (e.g., recA, sos) .
Advanced: How should researchers design SAR studies to optimize activity?
Q. Methodological Answer :
- Analog Synthesis : Replace the 2-fluorobenzoyl group with other acylating agents (e.g., 3-fluorobenzoyl, chloroacetyl) to assess electronic effects .
- Substituent Variation : Modify the propyl chain length (e.g., ethyl, butyl) to evaluate hydrophobic interactions .
- Data Analysis : Use principal component analysis (PCA) to correlate structural descriptors (ClogP, polar surface area) with MIC or IC₅₀ values .
Advanced: What analytical methods ensure batch-to-batch consistency in physicochemical properties?
Q. Methodological Answer :
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .
- Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and logP determination via octanol-water partitioning .
- Polymorph Screening : XRPD (X-ray Powder Diffraction) to identify crystalline forms impacting bioavailability .
Advanced: How can computational modeling enhance understanding of this compound’s pharmacokinetics?
Q. Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and half-life .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation (e.g., POPC lipid bilayers) to predict blood-brain barrier penetration .
- QSAR Modeling : Develop regression models linking structural features (e.g., fluorine electronegativity) to antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
